Dhodh-IN-8

Descripción general

Descripción

Dhodh-IN-8 is a small molecule inhibitor targeting dihydroorotate dehydrogenase, an enzyme crucial in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Mecanismo De Acción

Target of Action

Dhodh-IN-8 primarily targets the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo pyrimidine synthesis pathway . It catalyzes the fourth step in this pathway, converting dihydroorotate to orotate . This enzyme is crucial for rapidly proliferating cells, including cancer cells and activated lymphocytes .

Mode of Action

This compound acts as an inhibitor of DHODH . By inhibiting DHODH, this compound disrupts the de novo pyrimidine synthesis pathway . This leads to a rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This has downstream effects on DNA and RNA synthesis, as well as other cellular processes that rely on pyrimidines .

Pharmacokinetics

For instance, Emvododstat, another DHODH inhibitor, has been shown to have rapid oral bioavailability . Its levels rise rapidly after oral administration, peaking about 2 hours post-dosing . This is associated with an increase in the levels of dihydroorotate (DHO), the substrate for DHODH, within 2 hours of dosing, indicating that DHODH inhibition is rapid .

Result of Action

The inhibition of DHODH by this compound leads to several cellular effects. The most notable is the induction of cell cycle arrest and/or differentiation of rapidly proliferating cells . This is due to the depletion of intracellular pyrimidine pools and the resulting nucleotide starvation . Ultimately, this can lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of extracellular pyrimidines can impact the efficacy of this compound . Cells with access to sufficient extracellular pyrimidines may be able to bypass the effects of DHODH inhibition . Additionally, certain subsets of cells, such as T-ALL cells, may have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dhodh-IN-8 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .

Análisis De Reacciones Químicas

Types of Reactions: Dhodh-IN-8 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its binding affinity and selectivity towards dihydroorotate dehydrogenase .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the desired chemical transformations. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor molecule, which is then purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Aplicaciones Científicas De Investigación

Dhodh-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of dihydroorotate dehydrogenase in pyrimidine biosynthesis . In biology, it helps elucidate the metabolic pathways involved in nucleotide synthesis . In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders . Industrially, it is used in the development of new drugs targeting dihydroorotate dehydrogenase .

Comparación Con Compuestos Similares

Dhodh-IN-8 is unique among dihydroorotate dehydrogenase inhibitors due to its high specificity and potency . Similar compounds include brequinar, leflunomide, and vidofludimus, which also target dihydroorotate dehydrogenase but differ in their chemical structures and pharmacokinetic properties . This compound stands out for its improved efficacy and reduced side effects compared to these other inhibitors .

Actividad Biológica

Dhodh-IN-8 is a novel inhibitor targeting dihydroorotate dehydrogenase (DHODH), an important enzyme in the de novo synthesis of pyrimidines. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Dihydroorotate Dehydrogenase (DHODH) Function

DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis. This enzyme is located in the mitochondrial inner membrane and plays a significant role in cellular proliferation and survival by supplying nucleotides necessary for DNA and RNA synthesis. Dysregulation of DHODH has been linked to various malignancies, making it a target for therapeutic intervention.

This compound functions by inhibiting the enzymatic activity of DHODH, leading to decreased levels of pyrimidine nucleotides. This inhibition can trigger apoptosis in cancer cells and enhance the efficacy of other treatments, particularly immune checkpoint inhibitors.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects on various cancer cell lines. For instance, studies utilizing cell viability assays (e.g., CCK-8 assay) have shown significant reductions in cell proliferation rates when treated with this compound compared to control groups.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| Esophageal Squamous Carcinoma (ESCC) | 5.2 | CCK-8 | |

| Colorectal Cancer (CRC) | 4.7 | Colony Formation | |

| Triple-Negative Breast Cancer | 3.9 | MTT Assay |

In Vivo Studies

In vivo studies using xenograft models have further validated the therapeutic potential of this compound. Mice treated with this compound showed significantly reduced tumor growth compared to untreated controls.

Table 2: In Vivo Efficacy of this compound

| Model | Tumor Volume Reduction (%) | Treatment Duration (Days) | Reference |

|---|---|---|---|

| ESCC Xenograft | 65% | 21 | |

| CRC Xenograft | 58% | 28 |

Case Studies

- Case Study: T-cell Acute Lymphoblastic Leukemia (T-ALL)

- Case Study: Combination Therapy

Prognostic Significance

High expression levels of DHODH have been associated with poor prognosis in several cancers, including sarcoma and lung adenocarcinoma. Conversely, lower expression levels correlate with better overall survival rates in other malignancies such as liver cancer .

Propiedades

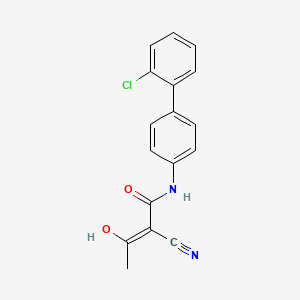

IUPAC Name |

(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTUTTULCBOUPL-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148126-03-7 | |

| Record name | (2Z)-N-{2'-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-hydroxybut-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.